![molecular formula C13H36Sn4 B14376046 [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) CAS No. 89748-40-3](/img/structure/B14376046.png)
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) is an organotin compound characterized by its unique structure, which includes multiple tin atoms. Organotin compounds are known for their applications in organic synthesis and materials science due to their reactivity and ability to form stable complexes .
Méthodes De Préparation
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) typically involves the reaction of trimethyltin chloride with a suitable methylene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compounds. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Applications De Recherche Scientifique
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or interaction with biological molecules in medicinal chemistry .
Comparaison Avec Des Composés Similaires
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound used in similar applications but with different reactivity.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints, but with significant environmental concerns.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films. The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) lies in its multiple tin centers, which provide enhanced reactivity and versatility in various applications
Propriétés
Numéro CAS |
89748-40-3 |
|---|---|
Formule moléculaire |
C13H36Sn4 |
Poids moléculaire |
667.3 g/mol |
Nom IUPAC |
trimethyl-[[methyl-bis(trimethylstannylmethyl)stannyl]methyl]stannane |
InChI |
InChI=1S/10CH3.3CH2.4Sn/h10*1H3;3*1H2;;;; |
Clé InChI |
DMZPXPXDBDBWCR-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C[Sn](C)(C[Sn](C)(C)C)C[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)

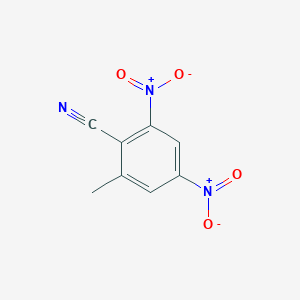
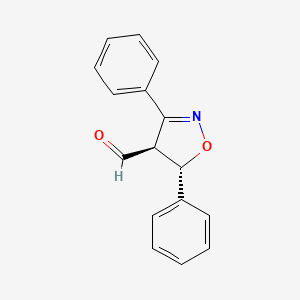
![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
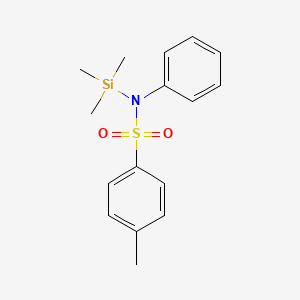
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
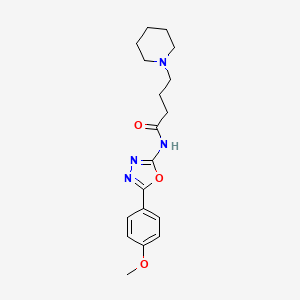
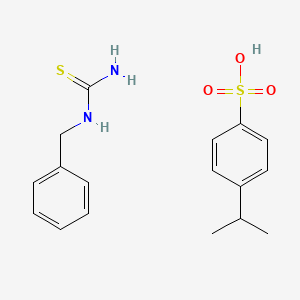
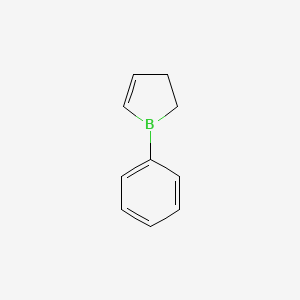
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

